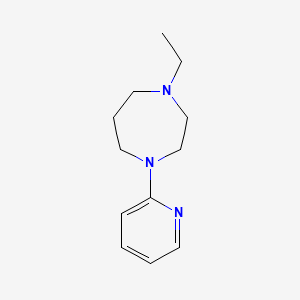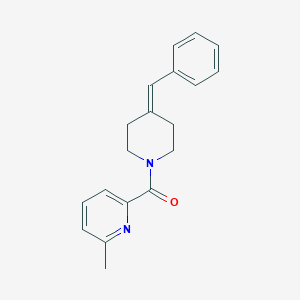
(4-Benzylidenepiperidin-1-yl)-(oxan-4-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Benzylidenepiperidin-1-yl)-(oxan-4-yl)methanone is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as a small molecule inhibitor of the protein-protein interaction between MDM2 and p53, which is a crucial pathway for the regulation of cell growth and apoptosis.
Mecanismo De Acción
The mechanism of action of (4-Benzylidenepiperidin-1-yl)-(oxan-4-yl)methanone involves the inhibition of the MDM2-p53 interaction. MDM2 is an E3 ubiquitin ligase that binds to p53 and promotes its degradation. Inhibition of this interaction leads to the stabilization and activation of p53, which induces cell cycle arrest and apoptosis in cancer cells.
Biochemical and physiological effects:
The this compound compound has been shown to have significant biochemical and physiological effects in cancer cells. The compound induces cell cycle arrest and apoptosis in cancer cells by activating the p53 pathway. Additionally, the compound has been shown to have low toxicity in normal cells, making it a promising candidate for cancer treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of using (4-Benzylidenepiperidin-1-yl)-(oxan-4-yl)methanone in lab experiments is its specificity for the MDM2-p53 interaction. The compound has been shown to have minimal off-target effects, making it a reliable tool for studying the p53 pathway. However, one of the limitations of using this compound in lab experiments is its low solubility, which can make it challenging to work with.
Direcciones Futuras
There are several future directions for the research and development of (4-Benzylidenepiperidin-1-yl)-(oxan-4-yl)methanone. One of the most promising areas of research is the development of more potent and selective inhibitors of the MDM2-p53 interaction. Additionally, the compound's potential therapeutic applications in other diseases, such as neurodegenerative diseases, are also being explored. The use of this compound in combination with other cancer treatments is also an area of active research.
Métodos De Síntesis
The synthesis of (4-Benzylidenepiperidin-1-yl)-(oxan-4-yl)methanone involves a multi-step process. The first step is the synthesis of 4-benzylpiperidine, which is then reacted with 4-chlorobutanal to form (4-benzylpiperidin-1-yl)-(oxan-4-yl)methanone.
Aplicaciones Científicas De Investigación
The (4-Benzylidenepiperidin-1-yl)-(oxan-4-yl)methanone compound has been widely studied for its potential therapeutic applications in cancer treatment. The compound has shown promising results in inhibiting the MDM2-p53 interaction, which is a critical pathway in the regulation of cell growth and apoptosis. This inhibition leads to the activation of the p53 pathway, which induces cell cycle arrest and apoptosis in cancer cells.
Propiedades
IUPAC Name |
(4-benzylidenepiperidin-1-yl)-(oxan-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO2/c20-18(17-8-12-21-13-9-17)19-10-6-16(7-11-19)14-15-4-2-1-3-5-15/h1-5,14,17H,6-13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEPHBVDCRSMPQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(=O)N2CCC(=CC3=CC=CC=C3)CC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[2-(1,3-benzodioxol-5-yl)propan-2-yl]bicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B7584416.png)

![N-methyl-1-[1-(3-phenylpropanoyl)pyrrolidin-2-yl]methanesulfonamide](/img/structure/B7584423.png)
![N-[1-amino-2-(3-chlorophenyl)-1-oxopropan-2-yl]thiophene-3-carboxamide](/img/structure/B7584446.png)

![3-[(2-chlorophenyl)methyl]-N-cyclopropylazetidine-1-carboxamide](/img/structure/B7584470.png)


![N-[1-(5-bromopyridin-2-yl)piperidin-3-yl]acetamide](/img/structure/B7584485.png)

![N-[1-(3-chloro-4-cyanophenyl)piperidin-3-yl]acetamide](/img/structure/B7584509.png)



